molecular formula C12H16N4O3S B6751541 N-(2,5-dimethylpyrazol-3-yl)-4-ethoxypyridine-3-sulfonamide

N-(2,5-dimethylpyrazol-3-yl)-4-ethoxypyridine-3-sulfonamide

Cat. No.: B6751541
M. Wt: 296.35 g/mol
InChI Key: PHJQITQOHNEASI-UHFFFAOYSA-N
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Description

N-(2,5-dimethylpyrazol-3-yl)-4-ethoxypyridine-3-sulfonamide: is a complex organic compound that belongs to the class of sulfonamides. This compound features a pyrazole ring substituted with two methyl groups, a pyridine ring substituted with an ethoxy group, and a sulfonamide functional group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethylpyrazol-3-yl)-4-ethoxypyridine-3-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the ethoxy group on the pyridine ring, and finally, the sulfonamide group is added. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions: N-(2,5-dimethylpyrazol-3-yl)-4-ethoxypyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, N-(2,5-dimethylpyrazol-3-yl)-4-ethoxypyridine-3-sulfonamide is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development and therapeutic applications.

Medicine: In medicine, this compound is investigated for its potential as a pharmaceutical agent. Its ability to interact with specific biological targets can lead to the development of new medications for treating various diseases.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and other products that require specific chemical properties.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylpyrazol-3-yl)-4-ethoxypyridine-3-sulfonamide involves its interaction with specific molecular targets in biological systems. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects. The compound’s interaction with cellular receptors and signaling pathways also contributes to its biological activity.

Comparison with Similar Compounds

  • N-(2,5-dimethylpyrazol-3-yl)acetamide
  • 4-(2,5-dimethylpyrrol-1-yl)benzoic acid hydrazide
  • 3(5)-substituted pyrazoles

Uniqueness: N-(2,5-dimethylpyrazol-3-yl)-4-ethoxypyridine-3-sulfonamide stands out due to its unique combination of functional groups and structural features. The presence of both the pyrazole and pyridine rings, along with the sulfonamide group, provides a distinct set of chemical and biological properties that are not commonly found in other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(2,5-dimethylpyrazol-3-yl)-4-ethoxypyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O3S/c1-4-19-10-5-6-13-8-11(10)20(17,18)15-12-7-9(2)14-16(12)3/h5-8,15H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHJQITQOHNEASI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=NC=C1)S(=O)(=O)NC2=CC(=NN2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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